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Compound of Interest

Compound Name: Efinaconazole analogue-1

Cat. No.: B194801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of

the novel triazole antifungal agent, efinaconazole, and its structural analogues. It is intended to

serve as a resource for researchers and professionals involved in the discovery and

development of new antifungal therapies. This document details the mechanism of action,

summarizes quantitative susceptibility data, and outlines the experimental protocols used to

generate this data.

Introduction and Mechanism of Action
Efinaconazole is a triazole antifungal agent approved for the topical treatment of

onychomycosis.[1] Like other azole antifungals, its primary mechanism of action is the inhibition

of the fungal enzyme lanosterol 14α-demethylase.[1][2] This enzyme is a critical component of

the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the

fungal cell membrane.[3][4][5] By inhibiting this enzyme, efinaconazole disrupts the production

of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the

fungal cell membrane's structure and function.[3][4] This ultimately results in the inhibition of

fungal growth and cell death. The potent in vitro activity of efinaconazole is attributed to its

strong inhibition of ergosterol biosynthesis.[3]

The following diagram illustrates the mechanism of action of efinaconazole and its analogues

within the ergosterol biosynthesis pathway.
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Mechanism of Action of Triazole Antifungals.
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Experimental Protocols for In Vitro Susceptibility
Testing
The in vitro antifungal activity of efinaconazole and its analogues is typically determined by

broth microdilution methods following the guidelines established by the Clinical and Laboratory

Standards Institute (CLSI).

Testing of Filamentous Fungi (Molds)
The susceptibility of dermatophytes and other filamentous fungi is determined according to the

CLSI document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing

of Filamentous Fungi."

Inoculum Preparation: Fungal isolates are grown on potato dextrose agar (PDA) to induce

sporulation. Conidia are then harvested and suspended in a saline solution containing a

wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically to

achieve a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.

Assay Plates: The antifungal agents are serially diluted in RPMI 1640 medium with L-

glutamine, without sodium bicarbonate, and buffered with morpholinepropanesulfonic acid

(MOPS). These dilutions are then dispensed into 96-well microtiter plates.

Incubation: The prepared inoculum is added to each well, and the plates are incubated at

35°C for 96 to 168 hours, depending on the growth rate of the fungal species.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest

concentration of the antifungal agent that causes a prominent decrease in turbidity (typically

≥80% inhibition) compared to the drug-free growth control well.

Testing of Yeasts
For yeast species such as Candida and Cryptococcus, the CLSI document M27-A3,

"Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts," is followed.

Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is

adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 106 to 5 x
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106 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of

0.5 x 103 to 2.5 x 103 CFU/mL.

Assay Plates: Similar to the testing of molds, the antifungal agents are serially diluted in

buffered RPMI 1640 medium and dispensed into 96-well plates.

Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

MIC Determination: The MIC is the lowest drug concentration at which a significant reduction

in turbidity is observed compared to the growth control.

The following diagram outlines the general workflow for determining the MIC of antifungal

agents.
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Workflow for Determining the Minimum Inhibitory Concentration (MIC).

In Vitro Antifungal Spectrum of Efinaconazole
Analogues
Structure-activity relationship (SAR) studies on 2-aryl-1-azolyl-3-(substituted amino)-2-butanol

derivatives, the chemical class to which efinaconazole belongs, have revealed key structural

features that influence antifungal activity. Efinaconazole, referred to as compound (-)-40 in

these studies, features a 4-methylenepiperidino group, which contributes to its potent, broad-

spectrum activity. The following table summarizes the in vitro activity of efinaconazole and its

analogues against Trichophyton mentagrophytes and Candida albicans.

Table 1: In Vitro Antifungal Activity of Efinaconazole Analogues (MIC in µg/mL)

Compound R (Side Chain) T. mentagrophytes C. albicans

(-)-40 (Efinaconazole) 4-methylenepiperidino 0.006 0.012

(-)-39 4-methylpiperidino 0.025 0.05

(-)-41
4-methylenepiperidino

(imidazole)
0.012 0.025

(-)-42 piperidino 0.1 0.4

(-)-43 morpholino 0.4 >25

(-)-44 4-hydroxypiperidino 0.4 1.6

(-)-45 hexamethyleneimino 0.05 0.4

Data sourced from

Ogura et al., 1999.

Activities for the

triazole derivatives are

presented unless

otherwise noted.
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In Vitro Antifungal Spectrum of Efinaconazole
Efinaconazole exhibits a broad spectrum of in vitro activity against a wide range of clinically

relevant fungi, including dermatophytes, yeasts, and non-dermatophyte molds. Its potency is

often comparable or superior to that of other commonly used antifungal agents.

Activity Against Dermatophytes
Efinaconazole is highly active against dermatophytes, the primary causative agents of

onychomycosis. The tables below summarize its activity against Trichophyton rubrum and

Trichophyton interdigitale in comparison to other antifungals.

Table 2: In Vitro Activity of Efinaconazole and Comparators against Trichophyton rubrum

Isolates

Antifungal
Agent

MIC Range
(µg/mL)

MIC50 (µg/mL) MIC90 (µg/mL)
Geometric
Mean MIC
(µg/mL)

Efinaconazole ≤0.002 - 0.06 0.004 0.008 0.007

Luliconazole 0.0005 - 0.004 0.0005 0.001 0.0005

Lanoconazole 0.001 - 0.008 0.002 0.004 0.002

Terbinafine 0.004 - 0.125 0.008 0.016 0.011

Itraconazole 0.03 - 0.5 0.125 0.25 0.095

Fluconazole 8 - 64 16 32 12.77

Data compiled

from multiple

studies.[6][7][8]

[9]

Table 3: In Vitro Activity of Efinaconazole and Comparators against Trichophyton interdigitale

Isolates
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Antifungal
Agent

MIC Range
(µg/mL)

MIC50 (µg/mL) MIC90 (µg/mL)
Geometric
Mean MIC
(µg/mL)

Efinaconazole 0.002 - 0.06 0.008 0.015 0.007

Luliconazole 0.0005 - 0.004 0.0005 0.001 0.0005

Lanoconazole 0.001 - 0.008 0.002 0.004 0.002

Terbinafine 0.004 - 0.125 0.008 0.016 0.011

Itraconazole 0.03 - 0.5 0.125 0.25 0.095

Fluconazole 8 - 64 16 32 12.77

Data compiled

from multiple

studies.[6][7][8]

[9]

Activity Against Yeasts
Efinaconazole demonstrates potent activity against various Candida species, including

fluconazole-resistant strains, and other clinically important yeasts.

Table 4: In Vitro Activity of Efinaconazole and Comparators against Candida albicans Isolates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23212630/
https://pubs.acs.org/doi/abs/10.1021/jo500369y
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9698508/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antifungal Agent MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)

Efinaconazole ≤0.0005 - >0.25 0.004 0.03

Itraconazole ≤0.008 - >8 0.015 0.125

Terbinafine 0.03 - >64 1 8

Ciclopirox 0.06 - 2 0.25 0.5

Amorolfine 0.03 - 4 0.125 0.5

MIC values

determined at 48

hours. Data compiled

from multiple studies.

[8][10]

Activity Against Non-Dermatophyte Molds
Efinaconazole also shows a broad spectrum of activity against non-dermatophyte molds that

can be associated with onychomycosis and other fungal infections.

Table 5: In Vitro Activity of Efinaconazole against Various Non-Dermatophyte Molds and Yeasts
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Fungal
Species

Number of
Isolates

MIC Range
(µg/mL)

MIC50 (µg/mL) MIC90 (µg/mL)

Aspergillus spp. 20 0.0078 0.0078 0.0078

Fusarium spp. 21 0.03125 - 2 0.25 0.5

Scopulariopsis

brevicaulis
15 0.03 - 0.25 0.06 0.125

Acremonium

spp.
5 0.015 - 0.06 - -

Paecilomyces

spp.
3 0.008 - 0.015 - -

Cryptococcus

neoformans
10 0.002 - 0.008 0.004 0.008

Data compiled

from multiple

studies.[2][10]

[11]

Conclusion
Efinaconazole and its analogues, particularly those with a 4-methylenepiperidino side chain,

exhibit potent, broad-spectrum antifungal activity in vitro. The extensive data available for

efinaconazole demonstrates its high potency against a wide array of dermatophytes, yeasts,

and non-dermatophyte molds, often exceeding that of other established antifungal agents. The

standardized methodologies for susceptibility testing provide a robust framework for the

continued evaluation and development of novel triazole antifungals based on the efinaconazole

scaffold. This technical guide serves as a foundational resource for researchers aiming to

further explore the potential of this chemical class in addressing the challenges of fungal

infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://journals.ipinnovative.com/ijpp/archive/volume/2/issue/1/article/23067
https://journals.ipinnovative.com/ijpp/archive/volume/2/issue/1/article/23067
https://www.researchgate.net/publication/327548539_Identification_synthesis_and_control_of_efinaconazole_impurities
https://pubmed.ncbi.nlm.nih.gov/28372907/
https://pubmed.ncbi.nlm.nih.gov/28372907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4362653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4362653/
https://www.benchchem.com/pdf/Structure_Activity_Relationship_Studies_of_Novel_Azole_Antifungal_Agents_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/23212630/
https://pubmed.ncbi.nlm.nih.gov/23212630/
https://pubs.acs.org/doi/abs/10.1021/jo500369y
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9698508/
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-24934573
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-24934573
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-24934573
https://pmc.ncbi.nlm.nih.gov/articles/PMC3986111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3986111/
https://www.benchchem.com/product/b194801#in-vitro-antifungal-spectrum-of-efinaconazole-analogues
https://www.benchchem.com/product/b194801#in-vitro-antifungal-spectrum-of-efinaconazole-analogues
https://www.benchchem.com/product/b194801#in-vitro-antifungal-spectrum-of-efinaconazole-analogues
https://www.benchchem.com/product/b194801#in-vitro-antifungal-spectrum-of-efinaconazole-analogues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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